Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-

Lipophilicity Regioisomer comparison Lead optimization

Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- (CAS 1223573-48-5, molecular formula C₁₂H₁₂BrNO₂, MW 282.13 g/mol) is a spirocyclic building block belonging to the 1-oxa-6-azaspiro[3.3]heptane family. This compound features a rigid spiro[3.3]heptane core that fuses an oxetane and an azetidine ring at a quaternary carbon, with a 4-bromobenzoyl substituent on the azetidine nitrogen.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
Cat. No. B12635611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1COC12CN(C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-7-12(8-14)5-6-16-12/h1-4H,5-8H2
InChIKeyFMKLQQXGVAXQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- (CAS 1223573-48-5): Physicochemical Profile and Compound Class Identity


Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- (CAS 1223573-48-5, molecular formula C₁₂H₁₂BrNO₂, MW 282.13 g/mol) is a spirocyclic building block belonging to the 1-oxa-6-azaspiro[3.3]heptane family. This compound features a rigid spiro[3.3]heptane core that fuses an oxetane and an azetidine ring at a quaternary carbon, with a 4-bromobenzoyl substituent on the azetidine nitrogen . The spirocyclic scaffold confers a three-dimensional, saturated architecture (Fsp³ = 1.0 for the core) that distinguishes it from planar aromatic or monocyclic saturated counterparts. Predicted physicochemical parameters include a computed LogP of 0.99, LogD (pH 7.4) of 1.32, topological polar surface area of 30 Ų, and zero violations of Lipinski's Rule of Five, positioning the compound within favorable drug-like property space . The 1-oxa-6-azaspiro[3.3]heptane framework was first established as a viable medicinal chemistry building block by Burkhard, Carreira, and co-workers, who demonstrated its utility as a structural surrogate for morpholine and piperidine motifs [1].

Why Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- Cannot Be Replaced by Morpholine, Piperidine, or Regioisomeric Spirocyclic Analogs


Although 1-oxa-6-azaspiro[3.3]heptane derivatives are often described as bioisosteres of morpholine or piperidine, generic substitution is inadvisable because the spirocyclic architecture imposes distinct conformational, electronic, and pharmacokinetic consequences that are both scaffold-specific and regioisomer-specific. AstraZeneca's systematic analysis of azaspiro[3.3]heptane replacements across matched molecular pairs demonstrated that introducing the spirocyclic center can lower measured logD₇.₄ by up to −1.0 log units relative to the parent morpholine or piperidine [1]. Critically, the effect is regioisomer-dependent: N-linked 2-azaspiro[3.3]heptane variants increased logD₇.₄ by as much as +0.5, underscoring that even minor changes in spirocyclic connectivity reverse the lipophilicity trend [1]. Furthermore, the 2-oxa-6-azaspiro[3.3]heptane core has been experimentally validated to provide superior chemical stability, lower lipophilicity, higher aqueous solubility, and greater metabolic robustness compared to the morpholine ring it replaces, as demonstrated in the linezolid antibacterial series [2]. These non-linear structure–property relationships mean that neither the parent heterocycle nor a different azaspiro regioisomer can be assumed to recapitulate the property profile of the 1-oxa-6-azaspiro[3.3]hept-6-yl benzamide architecture. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- vs. Closest Analogs


Lipophilicity Differentiation Against the Regioisomeric 6-Oxa-1-azaspiro[3.3]heptane Analog (CAS 1223573-51-0)

The target 1-oxa-6-azaspiro[3.3]heptane compound exhibits a computed LogP of 0.99, substantially lower than the LogP of 1.7 calculated for its regioisomer (4-bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone (CAS 1223573-51-0), in which the oxetane and azetidine ring positions are swapped [1]. The difference of ΔLogP = −0.71 indicates that positioning the oxetane oxygen at the 1-position (as in the target compound) reduces overall lipophilicity compared to the alternative connectivity. Additionally, the target compound has a LogD (pH 7.4) of 1.32 and a topological polar surface area of 30 Ų , while the regioisomer registers a PSA of 29.5 Ų and sp³ carbon fraction of 0.42 [1].

Lipophilicity Regioisomer comparison Lead optimization

LogD₇.₄ Reduction of Azaspiro[3.3]heptane vs. Morpholine and Piperidine Matched Molecular Pairs

In a comprehensive matched molecular pair analysis conducted across AstraZeneca's internal compound collection, Degorce et al. demonstrated that replacing a morpholine, piperidine, or piperazine ring with an azaspiro[3.3]heptane (including both 2-oxa-6-azaspiro and 1-oxa-6-azaspiro variants) lowered the experimentally measured logD₇.₄ by up to −1.0 log units in most cases [1]. The net structural change is the addition of a single carbon atom, yet lipophilicity decreases counterintuitively due to increased amine basicity in the spirocyclic framework. This effect is scaffold-dependent: N-linked 2-azaspiro[3.3]heptane deviates from this trend and can increase logD₇.₄ by up to +0.5 [1]. Spiro[3.3]heptanes incorporating the oxetane ring (i.e., 1-oxa- and 2-oxa-6-azaspiro variants) also exhibit higher aqueous solubility than their cyclohexane analogs and a trend toward higher metabolic stability [2].

Lipophilic ligand efficiency Bioisostere Matched molecular pair analysis

Metabolic Stability and Chemical Robustness of the 2-Oxa-6-azaspiro[3.3]heptane Bioisostere vs. Morpholine in Antibacterial Drug Candidates

Gadekar et al. designed and synthesized azaspiro analogs of the antibiotic linezolid by replacing its morpholine ring—known for oxidative metabolism liabilities—with the 2-oxa-6-azaspiro[3.3]heptane bioisostere [1]. The resulting compounds retained comparable antibacterial potency while benefiting from improved chemical stability, lower lipophilicity, and metabolic robustness attributed to the spirocyclic oxetane architecture [1]. Compound 22 from this series exhibited IC₅₀ values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively, matching the antibacterial profile of linezolid [1]. The broader class evidence indicates that heteroatom-substituted spiro[3.3]heptanes show a consistent trend toward higher metabolic stability than their cyclohexane or monocyclic heterocycle counterparts [2]. Although the compound in question (4-bromophenyl)(1-oxa-6-azaspiro[3.3]hept-6-yl)methanone is a building block rather than a final drug candidate, the same oxa-azaspiro core underlies these stability advantages.

Metabolic stability Morpholine bioisostere Antibacterial SAR

Three-Dimensional sp³ Character and Geometric Exit Vector Differentiation vs. para-Substituted Benzene

The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere by Prysiazhniuk et al., who demonstrated its incorporation into sonidegib, vorinostat, and benzocaine [1]. Key geometric differentiators quantified by X-ray crystallography include: the distance r between substituent attachment carbons is 4.16–4.20 Å for spiro[3.3]heptane vs. 2.77–2.81 Å for para-benzene (Δ ≈ +1.4 Å); the distance d between substituent positions is 6.87–6.89 Å vs. 5.66–5.71 Å (Δ ≈ +1.2 Å); and the exit vector plane angles φ₁ and φ₂ are 22.8–29.7° for spiro[3.3]heptane vs. 0.6–2.2° for para-benzene, giving non-coplanar exit vectors [1]. The spiro[3.3]heptane core has Fsp³ = 1.0 compared to Fsp³ = 0 for benzene. In sonidegib, replacing the meta-benzene with spiro[3.3]heptane decreased clogP by 0.8 units (6.8 → 6.0) and altered human liver microsomal clearance: CLint = 18 vs. 36 (trans) vs. 156 (cis) μL min⁻¹ mg⁻¹ [1]. The target compound's 1-oxa-6-azaspiro[3.3]heptane core shares the same spirocyclic architecture and thus inherits these geometric and conformational properties.

Bioisostere Exit vector geometry Fsp³ Saturated benzene replacement

Validated Synthetic Route and Building Block Provenance from the Carreira Azaspiro[3.3]heptane Methodology

The target compound is accessible via the synthetic methodology established by Burkhard, Carreira, and co-workers, who reported the first general synthesis of substituted 1-oxa-6-azaspiro[3.3]heptanes [1]. The synthetic route involves deprotection of tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate with trifluoroacetic acid, followed by acylation with 4-bromobenzoyl chloride in the presence of triethylamine . This methodology produced the regioisomerically defined 1-oxa-6-azaspiro scaffold with full structural confirmation by X-ray crystallography of key intermediates [1]. The Carreira group's systematic evaluation of this scaffold class demonstrated that these spirocyclic systems are viable alternatives to 1,3-heteroatom-substituted cyclohexanes that are otherwise insufficiently stable for drug discovery applications [1]. The commercial availability of the compound through multiple suppliers with reported purity ≥98% (MolCore) further validates its reproducible synthetic tractability .

Building block Synthetic accessibility Chemical provenance

4-Bromophenyl Synthetic Handle for Diversification via Cross-Coupling Chemistry

The 4-bromophenyl moiety serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid exploration of structure–activity relationships (SAR) from a single building block [1]. This contrasts with non-halogenated benzamide analogs that lack a site for late-stage diversification. Within the broader spiro[3.3]heptane chemical space, bromine-containing derivatives have been explicitly incorporated into synthetic schemes as precursors for further functionalization (e.g., bromide 44 in Prysiazhniuk et al. was elaborated via lithiation and quenching with B(OMe)₃ or CO₂) [2]. A closely related 4-bromophenyl-azaspiro scaffold demonstrated inhibitory activity against EGFR and AKT kinases, suggesting the bromophenyl-azaspiro combination is a privileged pharmacophoric arrangement [3]. While no published IC₅₀ data exist for the exact target compound, the combination of a diversification-ready bromophenyl group with the property-optimized 1-oxa-6-azaspiro core makes this building block uniquely suited for parallel library synthesis in lead optimization.

Cross-coupling Diversification handle SAR exploration

High-Impact Application Scenarios for Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- in Drug Discovery and Chemical Biology


Lead Optimization: LogD Reduction Without Adding Molecular Weight via Spirocyclic Morpholine Replacement

In lead series where a morpholine or piperidine benzamide exhibits excessive lipophilicity (logD₇.₄ > 3), replacing the saturated heterocycle with the 1-oxa-6-azaspiro[3.3]heptane core can reduce logD₇.₄ by up to −1.0 log units while adding only one carbon atom, as established by the AstraZeneca matched molecular pair analysis [1]. The target compound's predicted LogD of 1.32 and LogP of 0.99 are consistent with this class-wide trend, making it a suitable fragment for improving lipophilic ligand efficiency. The oxetane ring within the spirocycle further contributes solubilizing capacity that can supplant morpholine's solubilizing ability [2].

Fragment-Based Drug Discovery: Saturated Benzene Bioisostere with Non-Coplanar Exit Vectors

For fragment-based campaigns targeting proteins with deep or contoured binding pockets, the 1-oxa-6-azaspiro[3.3]heptane core offers experimentally validated non-coplanar exit vectors (φ₁/φ₂ ≈ 23–30°) that distinguish it from the coplanar geometry of para-substituted benzene [3]. The core's Fsp³ = 1.0 provides access to 18 possible disubstituted isomers vs. only 3 for benzene, dramatically expanding the explorable chemical space [3]. The spiro[3.3]heptane scaffold has been successfully incorporated into sonidegib, vorinostat, and benzocaine, with the saturated analogs retaining target activity in the micromolar to sub-micromolar range [3]. The 4-bromophenyl group serves as a vector for fragment growing via cross-coupling.

Antibacterial and Anti-Tubercular Drug Discovery: Morpholine Bioisostere with Metabolic Stability Advantages

In antibacterial programs where the morpholine ring of oxazolidinones (e.g., linezolid) or related pharmacophores presents oxidative metabolism liabilities, the 2-oxa-6-azaspiro[3.3]heptane scaffold has been directly validated as a superior replacement, retaining antibacterial potency while improving chemical stability, solubility, and metabolic robustness [4]. The 1-oxa-6-azaspiro regioisomer (as in the target compound) offers an alternative connectivity for exploring SAR around the heteroatom positioning, with distinct LogP (0.99 vs. 1.7 for the 6-oxa-1-azaspiro regioisomer) that can be strategically exploited to fine-tune physicochemical properties.

Kinase Inhibitor and GPCR Modulator Library Synthesis: Bromophenyl Diversification Hub

The combination of a validated property-optimized spirocyclic scaffold with a 4-bromophenyl diversification handle makes this compound an ideal central building block for parallel library synthesis targeting kinase ATP-binding sites or GPCR orthosteric pockets. Related 4-bromophenyl-azaspiro scaffolds have shown inhibitory activity against EGFR and AKT kinases [5]. The compound can serve as a common intermediate for Suzuki–Miyaura library generation, with each coupling partner probing a different vector from the spirocyclic core. The pre-optimized physicochemical profile of the 1-oxa-6-azaspiro core reduces the risk of property attrition during library expansion.

Quote Request

Request a Quote for Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.